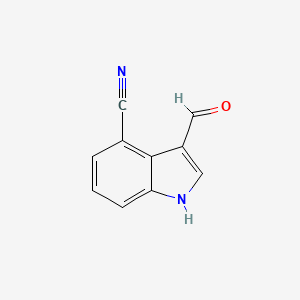

3-formyl-1H-indole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-formyl-1H-indole-4-carbonitrile is a reactant used for the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents . It is also used for the preparation of indolecarboxamide derivatives as antitumor agents .

Synthesis Analysis

The synthesis of 1H-Indole-3-carbaldehyde derivatives, which are similar to this compound, involves multicomponent reactions (MCRs). These reactions are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular formula of this compound is C10H6N2O . Its average mass is 170.167 Da and its monoisotopic mass is 170.048019 Da .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .科学的研究の応用

Radical Perfluoroalkylation

Arylisonitriles undergo radical perfluoroalkylation, forming 2-alkylated indole-3-imines through sequential additions to the isonitrile moiety, followed by homolytic aromatic substitution. This process involves three C-C bond formations, yielding products with endocyclic imine functionality that is more reactive in subsequent chemistry. Hydrolysis of the exocyclic imine leads to 3-oxindoles exhibiting fluorescence properties (Leifert et al., 2016).

Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation

An aerobic, visible-light-promoted indole C-3 formylation reaction has been developed using Rose Bengal as a catalyst. This transition-metal-free process utilizes molecular oxygen as the terminal oxidant and TMEDA as the one-carbon source through C–N bond cleavage, compatible with various functional groups (Li et al., 2014).

Mn(OAc)3-Mediated Cyclizations

Pyrroles, indoles, and indolines with a pendant malonyl group on the nitrogen atom were effective substrates in a Mn(III)-mediated oxidative cyclization reaction, yielding 1,2-annulated products. This method provided a rapid synthesis of a tetracyclic tronocarpine subunit when indole acetonitrile was used, showcasing the versatility in constructing complex indole-based structures (Magolan & Kerr, 2006).

Ru-catalyzed Formylation and Fe-catalyzed Acylation

C3-selective formylation and acylation of free (N-H) indoles can be achieved under mild conditions through Ru- and Fe-catalyzed oxidative coupling of free (N-H) indoles with anilines. This showcases the functionalization of indoles with good yields and functional group compatibility, providing a method for modifying indole structures through selective carbon-carbon bond formation (Wu & Su, 2011).

作用機序

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

It is suggested that it has high gi absorption . The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

Given the broad range of biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Safety and Hazards

The compound has several hazard statements including H302 + H312 + H332 - H315 - H317 - H319 - H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation .

将来の方向性

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Therefore, the future directions of 3-formyl-1H-indole-4-carbonitrile could involve further exploration of its potential pharmacological applications.

生化学分析

Biochemical Properties

3-formyl-1H-indole-4-carbonitrile, like other indole derivatives, possesses various biological activities . It interacts with enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions

Cellular Effects

Like other indole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

3-formyl-1H-indole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-10(7)8(6-13)5-12-9/h1-3,5-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKTZTWPXLKXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53269-35-5 |

Source

|

| Record name | 3-formyl-1H-indole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2944148.png)

![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)

![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B2944165.png)